2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide
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Overview
Description
2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide typically involves multi-step organic reactions. The indole core can be synthesized through Fischer indole synthesis, while the benzodioxepin moiety can be introduced via cyclization reactions. The final coupling of these two fragments is achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The benzodioxepin moiety can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion of the cyano group to primary amine.
Substitution: Halogenated derivatives of the benzodioxepin moiety.
Scientific Research Applications
2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyano group can act as an electrophilic center, participating in covalent bonding with nucleophilic residues in proteins. The benzodioxepin moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole core and have been studied for their non-competitive inhibition of α-glucosidase.
Indole-1,2,4-oxadiazoles: These compounds also feature an indole core and have shown potential as anti-inflammatory and antibacterial agents.
Uniqueness
2-(3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is unique due to its combination of an indole core, a cyano group, and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide |
InChI |
InChI=1S/C24H25N3O3/c1-16(2)24(17-8-9-21-22(12-17)30-11-5-10-29-21)26-23(28)15-27-14-18(13-25)19-6-3-4-7-20(19)27/h3-4,6-9,12,14,16,24H,5,10-11,15H2,1-2H3,(H,26,28) |
InChI Key |
XTOUXSDZTCJFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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